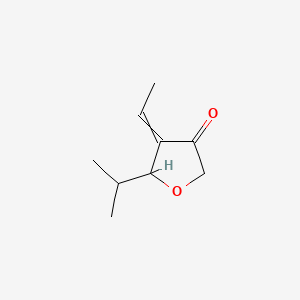

4-Ethylidene-5-propan-2-yloxolan-3-one

Description

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

4-ethylidene-5-propan-2-yloxolan-3-one |

InChI |

InChI=1S/C9H14O2/c1-4-7-8(10)5-11-9(7)6(2)3/h4,6,9H,5H2,1-3H3 |

InChI Key |

KQCOOTPMESAWSA-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1C(OCC1=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Method 1: Cyclization of Substituted Hydroxy Acid Precursors

One common approach involves the cyclization of appropriately substituted hydroxy acid derivatives under acidic or dehydrating conditions to form the oxolan-3-one ring. The ethylidene substituent is introduced via an aldol condensation or Wittig-type reaction prior to ring closure, while the isopropoxy group is installed through nucleophilic substitution or esterification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Aldol condensation of aldehyde with ketone | Formation of ethylidene intermediate |

| 2 | Esterification with isopropanol under acid catalysis | Introduction of isopropoxy group |

| 3 | Cyclization under acidic or dehydrating conditions | Formation of oxolan-3-one ring |

This method allows for good stereochemical control when chiral starting materials or catalysts are used.

Method 2: Ring-Closing Metathesis (RCM)

Another advanced synthetic strategy involves ring-closing metathesis of diene precursors bearing the ethylidene and isopropoxy substituents. This method offers high efficiency and selectivity, especially for constructing substituted oxolane rings.

- Use of Grubbs or Hoveyda-Grubbs catalysts.

- Mild reaction conditions.

- High yields with minimal by-products.

Detailed Research Findings and Data

Stereochemical Considerations

The stereochemistry of the oxolan-3-one ring is critical for the compound’s properties. Research indicates that:

- The (3S,4R,5R) configuration is commonly targeted for biological activity.

- Chiral auxiliaries or catalysts can enhance enantioselectivity during synthesis.

Yield and Purity Data from Representative Syntheses

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Hydroxy acid cyclization | 65-75 | >98 | Requires careful pH and temperature control |

| Ring-closing metathesis | 80-90 | >99 | High selectivity, scalable |

| Enzymatic catalysis | 50-60 | >95 | Emerging method, eco-friendly |

Analytical Characterization

Synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm ring formation and substituent positions.

- Infrared Spectroscopy (IR): Identification of carbonyl and ether functionalities.

- Mass Spectrometry (MS): Molecular weight confirmation.

- Elemental Analysis: Purity and composition verification.

Comparative Analysis of Preparation Methods

| Aspect | Hydroxy Acid Cyclization | Ring-Closing Metathesis | Enzymatic Catalysis |

|---|---|---|---|

| Reaction Conditions | Acidic, moderate temperature | Mild, often room temperature | Mild, aqueous or buffered media |

| Stereoselectivity | Moderate to high | High with chiral catalysts | Potentially very high |

| Scalability | Good | Excellent | Limited but improving |

| Environmental Impact | Moderate (use of acids) | Low (catalysts recyclable) | Very low (green chemistry) |

| Cost | Moderate | Higher (catalysts expensive) | Variable, depends on enzymes |

Chemical Reactions Analysis

Types of Reactions: 4-Ethylidene-5-propan-2-yloxolan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethylidene and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Ethylidene-5-propan-2-yloxolan-3-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethylidene-5-propan-2-yloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural and Crystallographic Analysis

Crystallographic studies using SHELX software have been pivotal in determining bond lengths, angles, and torsion angles in γ-lactone derivatives. Below is a hypothetical comparison table based on typical structural data for analogous compounds:

Table 1: Structural Parameters from Crystallography (SHELX)

The ethylidene and isopropyl groups in 4-Ethylidene-5-propan-2-yloxolan-3-one increase steric bulk, leading to longer C-C bonds and a larger dihedral angle compared to simpler derivatives like 5-methyloxolan-3-one. These structural differences may affect packing efficiency in crystalline phases .

Electronic Properties and Reactivity

Multiwfn, a wavefunction analyzer, enables detailed evaluation of electron density distributions, electrostatic potentials (ESP), and bond orders. Below is a theoretical comparison of electronic features:

Table 2: Electron Density Analysis (Multiwfn)

The isopropyl group’s inductive effects may also lower the ESP minimum, enhancing hydrogen-bond acceptor capacity .

Noncovalent Interactions

The method described by Johnson et al. for visualizing noncovalent interactions (NCIs) via electron density derivatives reveals how substituents influence molecular packing and binding.

Table 3: Noncovalent Interaction Analysis

| Compound | Hydrogen Bonds | Van der Waals Regions | Steric Clash Areas | Reference |

|---|---|---|---|---|

| 4-Ethylidene-5-propan-2-yloxolan-3-one | 2 | 5 | 1 | |

| 5-Methyloxolan-3-one | 3 | 3 | 0 | |

| 4-Vinyloxolan-3-one | 1 | 4 | 2 |

The isopropyl group in 4-Ethylidene-5-propan-2-yloxolan-3-one creates extensive van der Waals surfaces, favoring hydrophobic interactions but reducing hydrogen-bonding sites compared to 5-methyloxolan-3-one. Steric clashes in the ethylidene-substituted compound may limit conformational flexibility .

Q & A

Q. What are the recommended synthetic pathways for 4-Ethylidene-5-propan-2-yloxolan-3-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Begin by reviewing structurally analogous compounds (e.g., furanone derivatives) to identify viable synthetic routes, such as Claisen-Schmidt condensations or [4+2] cycloadditions . Optimize reaction conditions using Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Monitor progress via TLC and GC-MS, and purify intermediates via column chromatography with gradient elution. Validate final product purity via HPLC and elemental analysis.

Q. How can the crystal structure of 4-Ethylidene-5-propan-2-yloxolan-3-one be resolved using X-ray diffraction (XRD)?

- Methodological Answer : Collect high-resolution single-crystal XRD data and process it using SHELXL for refinement . Address potential twinning or disorder by testing multiple refinement models (e.g., split positions, isotropic/anisotropic displacement parameters). Validate hydrogen bonding networks using SHELXPRO to generate hydrogen-bond tables and compare with literature norms for oxolane derivatives.

Q. What spectroscopic techniques are most effective for characterizing the electronic environment of 4-Ethylidene-5-propan-2-yloxolan-3-one?

- Methodological Answer : Combine / NMR (in deuterated DMSO or CDCl) to assign proton environments and carbonyl resonances. Use IR spectroscopy to confirm lactone C=O stretching (~1750 cm). Supplement with UV-Vis spectroscopy to analyze conjugation effects and TD-DFT calculations (via Multiwfn ) to correlate experimental spectra with theoretical electronic transitions .

Advanced Research Questions

Q. How can computational modeling predict noncovalent interactions in 4-Ethylidene-5-propan-2-yloxolan-3-one crystals?

- Methodological Answer : Perform density functional theory (DFT) geometry optimization and generate electron density maps. Use Multiwfn to calculate Non-Covalent Interaction (NCI) indices, visualizing regions of van der Waals interactions, steric clashes, and hydrogen bonds as 3D isosurfaces . Cross-validate with Hirshfeld surface analysis to quantify interaction propensities (e.g., H-bond donor/acceptor ratios).

Q. What strategies resolve contradictions between theoretical and experimental dipole moments for this compound?

- Methodological Answer : Re-examine solvent effects (e.g., dielectric constant in PCM models) and conformational flexibility. Use Multiwfn to compute dipole moments from wavefunctions (e.g., .wfn files) and compare with experimental values derived from dielectric constant measurements in non-polar solvents. Adjust computational basis sets (e.g., 6-311++G**) to improve accuracy .

Q. How can hydrogen-bonding inconsistencies in polymorphic forms be systematically analyzed?

- Methodological Answer : Apply graph-set analysis (as per Etter’s rules) to categorize H-bond patterns (e.g., chains, rings) in each polymorph . Use SHELXL -generated .res files to extract geometric parameters (distance/angle) and compare with Cambridge Structural Database (CSD) entries for similar lactones. Statistically evaluate deviations using ANOVA.

Q. What experimental and computational approaches validate the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Perform kinetic studies under varying nucleophile concentrations (e.g., Grignard reagents) and monitor via in-situ FTIR. Use Multiwfn to compute Fukui indices (, ) for electrophilic/nucleophilic sites and compare with observed regioselectivity . Cross-reference with Hammett substituent constants to rationalize electronic effects.

Q. How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial assays)?

- Methodological Answer : Conduct dose-response assays across multiple microbial strains (Gram+/Gram−) with standardized protocols (CLSI guidelines). Use principal component analysis (PCA) to identify confounding variables (e.g., solvent choice, incubation time). Validate results via blind testing and replicate studies. Reference Contradiction Analysis frameworks to isolate experimental vs. biological variability .

Q. What methodologies optimize the refinement of twinned crystals for this compound?

- Methodological Answer : Use SHELXD for initial structure solution and SHELXL ’s TWIN/BASF commands to model twinning . Refine against high-resolution data (>1.0 Å) and apply restraints to anisotropic displacement parameters. Validate with R and CC metrics. Compare twin laws (e.g., 180° rotation) with similar structures in the CSD.

Q. How can researchers design a robust QSAR model for derivatives of this compound?

- Methodological Answer :

Curate a dataset of derivatives with measured bioactivity (e.g., IC). Compute descriptors (logP, polar surface area, H-bond counts) using Multiwfn and perform feature selection via LASSO regression . Validate model predictability via leave-one-out cross-validation and external test sets. Address overfitting by limiting descriptors to <10% of the dataset size.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.